2-iodo-1-methylbenzimidazole
Description
Properties
CAS No. |
34734-15-1 |
|---|---|
Molecular Formula |
C8H7IN2 |
Molecular Weight |
258.06g/mol |
IUPAC Name |
2-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
InChI Key |
JLJKZVGGJIIKIM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1I |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method, detailed in patent CN102936223A, involves sequential iodination, hydrogenation, and cyclization steps. Starting with o-nitroaniline , iodination is performed using elemental iodine () and hydrogen peroxide () in a polar solvent (methanol/water) under sulfuric acid catalysis at 0–60°C. The intermediate 4-iodo-2-nitroaniline undergoes hydrogenation with Raney nickel () under pressure (0.01–0.3 MPa) to yield 4-iodo-1,2-phenylenediamine . Cyclization with trimethyl orthoacetate or triethyl orthoacetate in the presence of glacial acetic acid completes the synthesis (Figure 1).
Optimization and Yield
Key parameters include:
-
Iodination : A 1.5–6.0 methanol/water ratio and 0.1–3.0 mol equivalents of relative to o-nitroaniline.
-
Hydrogenation : Methanol or ethanol as solvents, with reaction times of 8 hours at 35°C.
-
Cyclization : Acetic acid (0.5–5.0 mol%) and orthoacetate (1.0–3.0 mol equivalents) at 0–60°C.
The final product achieves 77.8% yield over two steps, with HPLC purity >99.5% and moisture content <0.1%.
Table 1. Reaction Conditions and Outcomes for Multi-Step Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | , , 35°C, 8h | 85 | 98.2 |
| Hydrogenation | Raney Ni, , 35°C, 8h | 95 | 99.0 |
| Cyclization | Trimethyl orthoacetate, 35°C, 2h | 87 | 99.8 |
Direct Iodination Using Zincate Catalysis
Methodology
A one-pot iodination strategy, reported by RSC researchers, employs a potassium zincate complex () with in tetrahydrofuran (). The substrate 1-methylbenzimidazole reacts with sublimed iodine () at room temperature, followed by purification via column chromatography (hexane/ethyl acetate).
Reaction Dynamics
The zincate catalyst facilitates deprotonation and iodination at the C2 position of the benzimidazole ring. Key advantages include:
-
Short reaction time : 20 minutes for substrate activation.
-
High regioselectivity : Exclusive formation of 2-iodo-1-methylbenzimidazole.
Table 2. Zincate-Mediated Iodination Parameters
| Parameter | Value |
|---|---|
| Catalyst | |
| Solvent | THF |
| Temperature | 25°C |
| Iodine Equivalents | 5.0 |
| Purification | Column chromatography |
Copper-Promoted Domino C–N Cross-Coupling
Synthetic Approach
This method, adapted from MDPI, utilizes a copper-catalyzed domino reaction between N-(2-iodophenyl)-guanidine and methyl-substituted aryl iodides. The process involves:
-
Formation of a copper-aryl intermediate.
-
Sequential C–N bond formation to construct the benzimidazole core.
-
In situ iodination at the C2 position.
Performance and Scope
-
Catalyst : Copper(I) iodide () with 1,10-phenanthroline as a ligand.
-
Solvent : Dimethylformamide () at 110°C.
-
Yield : 79–96% for electron-rich and electron-deficient substrates.
Table 3. Copper-Catalyzed Synthesis Optimization
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Iodo-N-methylaniline | 96 | 12 |
| 4-Methoxyphenyl iodide | 79 | 14 |
Comparative Analysis of Methods
Efficiency and Practicality
-
Multi-Step Synthesis : High purity (>99.5%) but requires specialized equipment (e.g., hydrogenation reactors).
-
Zincate Catalysis : Rapid and regioselective but uses air-sensitive reagents.
-
Copper Catalysis : Broad substrate tolerance but elevated temperatures limit scalability.
Chemical Reactions Analysis
Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-azido-1-methyl-1H-benzoimidazole, 2-thiocyanato-1-methyl-1H-benzoimidazole, and various 2-alkylamino derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may have different biological activities.
Scientific Research Applications
2-iodo-1-methylbenzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
*Inferred from the solubility trends of iodinated aromatics. The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents but reducing water solubility compared to amino acid-coupled analogs .
Key Observations :
- Halogen vs. Azido Groups : The iodine substituent offers superior leaving-group capability compared to azides, making this compound more reactive in nucleophilic substitution or cross-coupling reactions . However, azido derivatives (e.g., 2-azido-1-methylbenzimidazole) are pivotal in click chemistry applications .
- Amino Acid Substituents: Compounds like 2-(((1H-benzimidazol-2-yl)methyl)amino)propanoic acid exhibit high water solubility due to ionizable carboxylic acid groups, unlike halogenated or alkylated benzimidazoles .
Key Observations :
- Halogenation Strategies : Iodo-substituted benzimidazoles may require specialized halogenating agents (e.g., iodoacetic acid) or transition-metal catalysts, whereas azido derivatives are synthesized via nucleophilic displacement with sodium azide .
- Efficiency : Yields for halogenated benzimidazoles are often lower than those for diaryl-substituted analogs due to steric and electronic challenges in introducing iodine .
Key Observations :
- Halogen Effects : Bromine and iodine substituents enhance bioactivity by improving target binding via halogen bonding. For example, 6-bromo derivatives show potent IDO1 inhibition (IC₅₀ < 100 nM) , while diaryl-substituted benzothiazoles exhibit COX-2 selectivity .
- Structural Flexibility: Amino acid-coupled derivatives (e.g., 3a-d) are less cytotoxic and more water-soluble, making them suitable for prodrug designs .
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